molecular formula C5H12ClNO3 B6266136 2-(aminooxy)-3-methylbutanoic acid hydrochloride CAS No. 42990-22-7

2-(aminooxy)-3-methylbutanoic acid hydrochloride

Cat. No.: B6266136
CAS No.: 42990-22-7
M. Wt: 169.6
InChI Key:
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Description

2-(Aminooxy)-3-methylbutanoic acid hydrochloride (AOMB-HCl) is a synthetic compound with a wide range of applications in scientific research. It is an amino acid derivative that is used as a reagent in chemical synthesis, as well as a substrate for various biochemical processes. AOMB-HCl is a useful tool for studying the structure and function of proteins, as well as for the study of metabolic pathways.

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

Research by Pigza, Quach, and Molinski (2009) demonstrates the stereoselective synthesis of valuable fluorinated amino acids, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves a sequence of transformations including conversion to a chiral oxazoline, oxidative rearrangement, and selective hydrogenation, yielding configurationally pure hydrochloride salts of fluorinated amino acids. These compounds are important in the development of pharmaceuticals and agrochemicals due to their increased stability and bioactivity compared to their non-fluorinated counterparts (Pigza, Quach, & Molinski, 2009).

Aromatic Compound Formation via the Ehrlich Pathway

Matheis, Granvogl, and Schieberle (2016) explored the enzymatic transformation of amino acids into aromatic compounds via the Ehrlich pathway in fermented foods. This pathway is significant for the production of aroma compounds in food, highlighting the importance of understanding microbial enzymatic activities in food science and technology. Their findings offer insights into the metabolic pathways involved in flavor formation, which can be applied to improve or modify the flavor profiles of fermented food products (Matheis, Granvogl, & Schieberle, 2016).

Mechanism of Action

Target of Action

The primary target of 2-(aminooxy)-3-methylbutanoic acid hydrochloride is aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .

Mode of Action

This compound acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, the compound prevents the breakdown of GABA, leading to an increase in GABA levels in tissues . This results in enhanced GABAergic neurotransmission .

Biochemical Pathways

The compound affects the GABA shunt , a series of biochemical reactions that produce and metabolize GABA . By inhibiting aminobutyrate aminotransferase, the compound disrupts the normal functioning of this pathway, leading to an accumulation of GABA . The downstream effects include enhanced inhibitory neurotransmission, which can influence various physiological processes such as mood regulation, pain perception, and response to stress .

Pharmacokinetics

It’s known that the compound undergoesextensive first-pass metabolism , which can significantly affect its bioavailability

Result of Action

The primary result of the action of this compound is an increase in GABA levels in tissues . This can lead to various molecular and cellular effects, depending on the specific context. For example, in the central nervous system, increased GABA levels can result in enhanced inhibitory neurotransmission, potentially affecting processes such as mood regulation and pain perception .

Biochemical Analysis

Biochemical Properties

2-(Aminooxy)-3-methylbutanoic acid hydrochloride, like its parent compound aminooxyacetic acid, may interact with various enzymes and proteins. Aminooxyacetic acid is known to inhibit GABA-T, a pyridoxal phosphate (PLP)-dependent enzyme . This inhibition leads to an increase in the levels of GABA in tissues . It’s plausible that this compound could have similar interactions with enzymes and proteins, although specific interactions have not been documented in the literature.

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to aminooxyacetic acid, it may influence cell function in similar ways. Aminooxyacetic acid has been shown to increase GABA levels in tissues, which could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminooxyacetic acid, a structurally similar compound, is known to inhibit GABA-T by attacking the Schiff base linkage between PLP and the enzyme, forming oxime type complexes . This results in an increase in GABA levels in tissues . It’s plausible that this compound could exert its effects through a similar mechanism.

Metabolic Pathways

Aminooxyacetic acid, a structurally similar compound, is known to inhibit GABA-T, a key enzyme in the GABA shunt pathway .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminooxy)-3-methylbutanoic acid hydrochloride involves the conversion of 3-methylbutanoic acid to the corresponding acid chloride, followed by reaction with hydroxylamine to form the aminooxy derivative, and finally, conversion to the hydrochloride salt.", "Starting Materials": [ "3-methylbutanoic acid", "thionyl chloride", "hydroxylamine hydrochloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "methanol" ], "Reaction": [ "1. Conversion of 3-methylbutanoic acid to the acid chloride using thionyl chloride in diethyl ether.", "2. Reaction of the acid chloride with hydroxylamine hydrochloride in methanol to form the aminooxy derivative.", "3. Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether.", "4. Conversion of the aminooxy derivative to the hydrochloride salt using hydrochloric acid." ] }

42990-22-7

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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